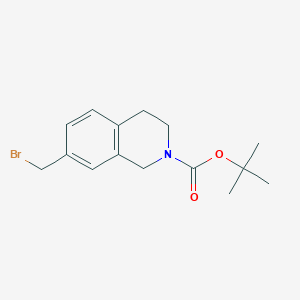
(3S,5S)-5-methylmorpholine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,5S)-5-methylmorpholine-3-carboxamide, also known as (3S,5S)-5-MMC, is a synthetic compound belonging to the morpholine family. It is a chiral compound and has been used in various research studies due to its unique properties and structure.
Applications De Recherche Scientifique
Antifungal Antibiotic Activity
Cycloheximide exhibits antifungal antibiotic activity . It is produced by the bacterium Streptomyces griseus and can inhibit protein synthesis in eukaryotic cells . This property makes it valuable for studying fungal infections and developing antifungal treatments.
Protein Synthesis Inhibition
The compound is used to study the mechanism of protein synthesis inhibition in eukaryotic cells. By interacting directly with the translocase enzyme, it interferes with the translocation step during protein synthesis .
Neuroprotective Activities
Cycloheximide has been shown to have neuroprotective activities . It can be used in research focused on neurodegenerative diseases and the development of potential therapeutic agents .
Anticoronaviral Activities
The compound also displays anticoronaviral activities . It can be a tool for understanding the replication mechanism of coronaviruses and for screening compounds with potential efficacy against COVID-19 .
Metabolic Studies
In biomedical research, cycloheximide can induce glycogenolysis, gluconeogenesis, and ureogenesis . These processes are crucial for understanding metabolic diseases and developing metabolic disorder treatments .
Ferroptosis Inhibition
Cycloheximide shows inhibitory activity against ferroptosis , a type of programmed cell death. This application is significant in cancer research, where controlling cell death pathways is crucial .
Fungal Isolation in Laboratory Media
It is used in laboratory media as a selective agent to permit the isolation of pathogenic and non-pathogenic fungi from various specimens, aiding in microbiological research .
Plant Biology Research
In plant biology research, cycloheximide can induce ethylene production to promote plant growth. This application is important for studies on plant development and agriculture .
Mécanisme D'action
Target of Action
The primary target of (3S,5S)-5-methylmorpholine-3-carboxamide is the calcitonin gene-related peptide (CGRP) receptor . CGRP receptors are implicated in various physiological processes, including vasodilation and pain transmission . They are particularly relevant in the context of migraine pathophysiology .
Mode of Action
(3S,5S)-5-methylmorpholine-3-carboxamide acts as an antagonist of the CGRP receptor . By binding to these receptors, it prevents the action of CGRP, a molecule that has been implicated in the pathophysiology of migraines . This antagonistic action helps to prevent migraine headaches .
Biochemical Pathways
It is known that cgrp plays a crucial role in several biochemical pathways, particularly those involved in pain transmission and vasodilation . By antagonizing the CGRP receptor, (3S,5S)-5-methylmorpholine-3-carboxamide may affect these pathways, potentially leading to a reduction in migraine symptoms .
Pharmacokinetics
Similar compounds, such as atogepant, another cgrp receptor antagonist, are known to be rapidly absorbed and exhibit dose-proportional pharmacokinetics . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need to be studied further for a more comprehensive understanding.
Result of Action
The primary result of the action of (3S,5S)-5-methylmorpholine-3-carboxamide is the prevention of migraine headaches . By antagonizing the CGRP receptor, it helps to prevent the vasodilation and pain transmission that are characteristic of migraines .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3S,5S)-5-methylmorpholine-3-carboxamide involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "5-methyl-1,3-oxazolidine-2-one", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Methanol", "Acetic acid", "Morpholine" ], "Reaction": [ "Step 1: 5-methyl-1,3-oxazolidine-2-one is reacted with hydroxylamine hydrochloride in the presence of sodium hydroxide to form (3S,5S)-5-methylmorpholine-3-carboxylic acid.", "Step 2: The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride.", "Step 3: The acid chloride is reacted with morpholine in the presence of a base such as triethylamine to form the desired product, (3S,5S)-5-methylmorpholine-3-carboxamide.", "Step 4: The product is purified by recrystallization from a suitable solvent such as methanol or acetic acid." ] } | |
Numéro CAS |
1932628-30-2 |
Formule moléculaire |
C6H12N2O2 |
Poids moléculaire |
144.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



